Fenquizone, also known as 2-phenyl-6-sulfonamido-7-chloro-1,2,3,4-tetrahydro-4-quinazolinone, is a thiazide-like diuretic. [] This classification stems from its similar diuretic effects and presumed site of action within the nephron, specifically the cortical diluting segment. [] While structurally distinct from thiazides, Fenquizone shares their ability to increase urine output by inhibiting sodium reabsorption in the kidneys. []
Fenquizone is an organic compound classified as a diuretic, specifically belonging to the group of low-ceiling sulfonamide diuretics. Its primary applications are in the treatment of edema and hypertension. The compound is characterized by its ability to promote diuresis, which helps in the management of fluid retention in various medical conditions .
Fenquizone is derived from sulfonamide structures, which have been extensively studied for their pharmacological properties. It is synthesized through various chemical methods that involve the modification of quinazoline derivatives, a class of compounds known for their diverse biological activities .
The synthesis of Fenquizone typically involves several methods that leverage the reactivity of its precursor compounds. Common synthetic routes include:
These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex organic molecules like Fenquizone.
Fenquizone has a molecular formula of and a molar mass of approximately 337.78 g/mol .
NS(=O)(=O)C1=C(Cl)C=C2NC(NC(=O)C2=C1)C1=CC=CC=C1
DBDTUXMDTSTPQZ-UHFFFAOYSA-N
The structure features a quinazoline core fused with a phenyl group and a sulfonamide moiety, contributing to its biological activity .
Fenquizone participates in various chemical reactions typical for sulfonamide derivatives:
These reactions are fundamental in developing new derivatives with potentially enhanced pharmacological profiles .
Fenquizone exerts its diuretic effect primarily through inhibition of sodium reabsorption in the renal tubules. This leads to increased excretion of sodium and water, thereby reducing blood volume and alleviating edema.
The mechanism involves:
This action is beneficial in managing conditions like hypertension and heart failure where fluid retention is a concern .
These properties are crucial for understanding its formulation and stability in pharmaceutical applications .
Fenquizone has several scientific uses:
The ongoing research into Fenquizone's derivatives may reveal additional therapeutic uses beyond its current applications, emphasizing its importance in pharmacology .
Fenquizone emerged during a pivotal era in diuretic pharmacology in the late 20th century, when researchers sought compounds with improved therapeutic profiles over existing thiazides. First described in scientific literature in the early 1980s, fenquizone was identified through systematic modifications of the quinazoline-sulfonamide structure [1] [3]. This period witnessed intense investigation into sulfonamide derivatives following the groundbreaking discovery of carbonic anhydrase inhibition by sulfanilamide compounds, which ultimately led to the development of targeted diuretic agents.
Initial pharmacological characterization demonstrated fenquizone's potent natriuretic properties across animal models (rats, mice, and rabbits) at doses ranging from 0.05-100 mg kg⁻¹, with peak effects observed within 1-2 hours post-administration and duration extending up to 6 hours [1]. Its efficacy profile closely mirrored established thiazide diuretics, positioning it as a promising candidate for hypertension and edema management. By 1985, clinical formulations were being evaluated in human trials, particularly in European medical centers exploring its antihypertensive potential [2]. The compound's development reflected the broader shift toward structure-activity optimization in diuretic research during this period, aiming to enhance target specificity while minimizing off-target metabolic effects.
Fenquizone (C₁₄H₁₂ClN₃O₃S; 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide) belongs to the low-ceiling sulfonamide diuretics, a subclass characterized by their limited maximum efficacy in sodium excretion compared to loop diuretics [3] [6]. Its core structure integrates two pharmacophores essential for diuretic activity:
Table 1: Structural and Mechanistic Classification of Fenquizone
Characteristic | Fenquizone | Classic Thiazides |
---|---|---|
Core Structure | 7-Chloro-tetrahydroquinazoline | Benzothiadiazine |
Sulfonamide Position | C-6 of quinazoline | C-7 of benzothiadiazine |
Primary Target | Na⁺/Cl⁻ cotransporter (NCC) | Na⁺/Cl⁻ cotransporter (NCC) |
Nephron Site | Distal convoluted tubule | Distal convoluted tubule |
Carbonic Anhydrase Inhibition | Minimal | Moderate |
Unlike antibacterial sulfonamides containing an arylamine group (N⁴ position) associated with hypersensitivity reactions, fenquizone lacks this moiety, potentially reducing allergic risk [7]. Its mechanism centers on competitive inhibition of the thiazide-sensitive sodium-chloride cotransporter (NCC) in the distal convoluted tubule. This blockade reduces sodium and chloride reabsorption, creating an osmotic gradient that impedes water reabsorption [1] [6]. Crucially, studies in rabbits demonstrated fenquizone significantly decreases free water clearance while minimally affecting free water reabsorption, confirming its predominant action at the cortical diluting segment without substantial proximal tubule or collecting duct involvement [1].
Unlike loop diuretics, fenquizone exhibits calcium-sparing properties similar to thiazides, attributed to enhanced calcium reabsorption in the distal tubule via hyperpolarization-activated calcium channels. However, its effects on electrolyte excretion (Na⁺, K⁺, Cl⁻) align with thiazide diuretics, albeit with differential impacts on potassium handling observed in clinical comparisons [2] [6].
Research interest in fenquizone primarily stemmed from its distinctive pharmacodynamic profile observed in early studies, suggesting potential advantages over conventional thiazides in specific patient populations. A pivotal double-blind trial compared fenquizone against chlorthalidone and placebo in essential hypertension, revealing two critical findings:
Table 2: Key Research Focus Areas for Fenquizone
Research Domain | Key Findings | Clinical Implications |
---|---|---|
Hemodynamic Effects | Reduces forearm vascular resistance (FVR) correlating with BP reduction [5] | Indicates direct/indirect vasodilatory contribution beyond diuresis |
Aldosterone Response | Non-responders exhibit exaggerated aldosterone rise (inversely correlated with FVR reduction) [5] | Suggests aldosterone modulation as predictor of therapeutic success |
Electrolyte Handling | No significant hypokalemia vs. thiazides; minimal uric acid elevation [1] [2] | Potential advantage in gout-prone patients; reduced monitoring needs |
Renal Hemodynamics | No reduction in cortical/medullary blood flow; preserves renal plasma flow [1] | Suitable for hypertensive patients with stable renal function |
The hemodynamic rationale emerged from investigations demonstrating fenquizone significantly reduces peripheral vascular resistance—a critical factor in sustained blood pressure control. After one year of therapy, responders (68% of patients) exhibited increased forearm blood flow and decreased forearm vascular resistance, with these changes directly correlating with blood pressure reduction [5]. Non-responders displayed exaggerated aldosterone elevation, suggesting fenquizone's efficacy depends partly on counter-regulatory hormone responses.
Additionally, fenquizone uniquely lacked adverse impacts on glucose metabolism and uric acid levels in preclinical models, making it a candidate for diabetic or gout-prone hypertensive patients [1] [2]. Its minimal effects on calcium and phosphate excretion further supported its niche application in osteoporosis-associated hypertension. These properties, combined with its sulfonamide-based mechanism, positioned fenquizone as a research tool for dissecting electrolyte transport physiology and a candidate for specialized clinical applications where metabolic preservation is paramount.
Table 3: Fenquizone Chemical Profile
Property | Value |
---|---|
IUPAC Name | 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide |
Molecular Formula | C₁₄H₁₂ClN₃O₃S |
Molecular Weight | 337.78 g/mol |
CAS Registry | 20287-37-0 |
ATC Code | C03BA13 |
DrugBank Accession | DB13708 |
Compound Synonyms: Fenquizone; LJ1U13R8IK (UNII); 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydro-6-quinazolinesulfonamide; Fenquizona (Spanish); Fenquizonum (Latin) [3] [4]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7